

# Spectroscopic Profile of 3-Methylpyridazine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylpyridazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylpyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

## Spectroscopic Data Summary

The empirical formula for **3-Methylpyridazine** is  $C_5H_6N_2$  with a molecular weight of 94.11 g/mol. [1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **3-Methylpyridazine** are summarized below.

### $^1H$ NMR Data

The proton NMR spectrum of **3-Methylpyridazine** typically exhibits four distinct signals corresponding to the aromatic protons and the methyl group protons.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H6	9.06	dd	4.7, 1.8
H4	7.40	dd	8.6, 4.7
H5	7.38	dd	8.6, 1.8
CH <sub>3</sub>	2.74	s	-

Solvent: CDCl<sub>3</sub>,  
Instrument Frequency:  
300 MHz[2]

### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C3	159.5
C6	150.2
C4	126.3
C5	124.8
CH <sub>3</sub>	21.7

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methylpyridazine** shows characteristic absorption bands for C-H and C=N stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3050 - 3000	Aromatic C-H Stretch	Medium
2950 - 2850	Aliphatic C-H Stretch	Medium
1580 - 1450	C=N and C=C Stretching (Aromatic Ring)	Strong
1450 - 1350	CH <sub>3</sub> Bending	Medium
850 - 750	C-H Out-of-plane Bending	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **3-Methylpyridazine** is presented below.

m/z	Relative Intensity (%)	Fragment Ion
94	100	[M] <sup>+</sup>
93	30	[M-H] <sup>+</sup>
66	45	[M-N <sub>2</sub> ] <sup>+</sup>
65	30	[C <sub>4</sub> H <sub>3</sub> N] <sup>+</sup>
39	50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron

Ionization (EI)[1][3]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A solution of **3-Methylpyridazine** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- $^1\text{H}$  NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

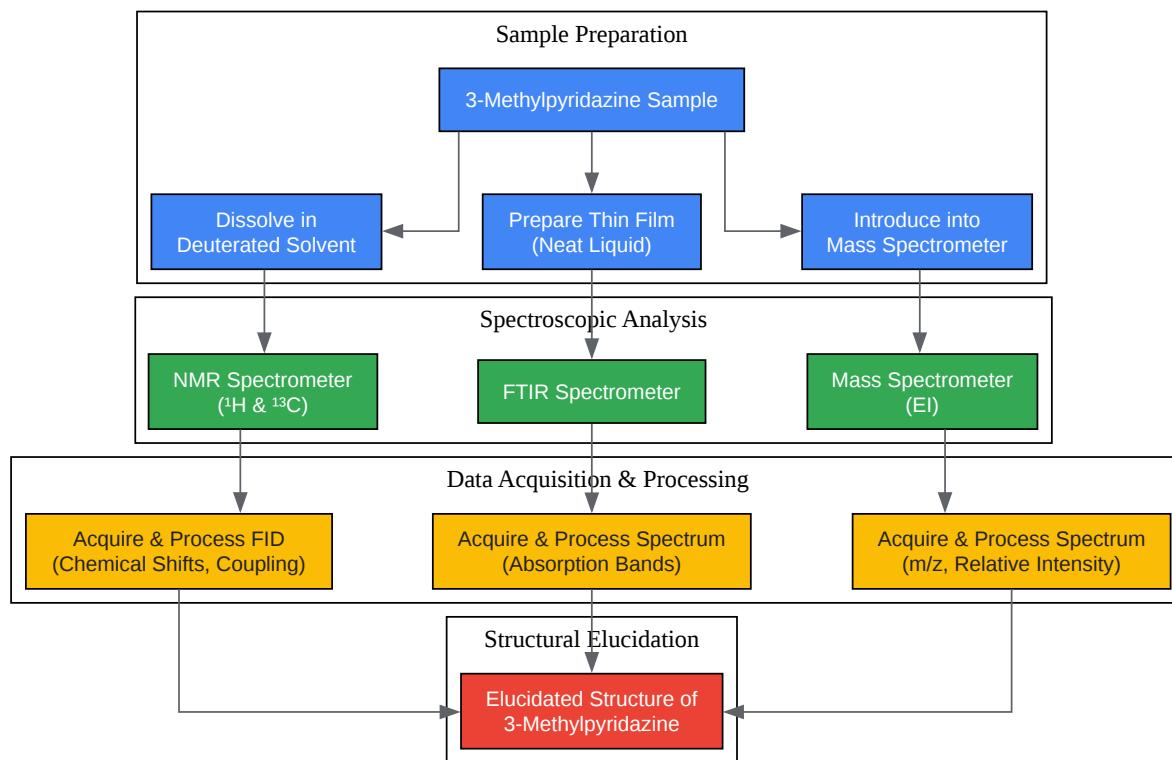
- Sample Preparation: For a liquid sample like **3-Methylpyridazine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: A small amount of the **3-Methylpyridazine** sample is introduced into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the case of electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each  $m/z$  value.
- Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Methylpyridazine**.



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Caption: A generalized workflow for the spectroscopic analysis of **3-Methylpyridazine**.

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## References

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